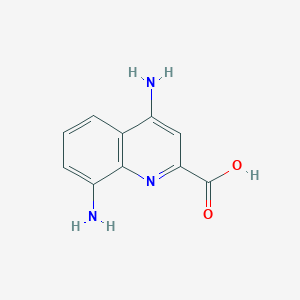
4,8-diaminoquinoline-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Diaminoquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of amino groups at positions 4 and 8, along with a carboxylic acid group at position 2, makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-diaminoquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the Skraup reaction, which is a classical method for synthesizing quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with glycerol in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent, like nitrobenzene .
Another method involves the reduction of 4,8-dinitroquinoline-2-carboxylic acid. This can be achieved using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl) to yield the desired diamino compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the Skraup reaction or reduction processes are optimized for yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
4,8-Diaminoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as SnCl2 in HCl.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), nitric acid (HNO3).
Reducing Agents: Tin(II) chloride (SnCl2), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: 4,8-Dinitroquinoline-2-carboxylic acid.
Reduction Products: this compound.
Substitution Products: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
4,8-Diaminoquinoline-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,8-diaminoquinoline-2-carboxylic acid involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can disrupt the normal function of proteins and nucleic acids, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4,8-Dihydroxyquinoline-2-carboxylic acid: Similar structure but with hydroxyl groups instead of amino groups.
8-Hydroxyquinoline-2-carboxylic acid: Contains a hydroxyl group at position 8 and a carboxylic acid group at position 2.
Uniqueness
4,8-Diaminoquinoline-2-carboxylic acid is unique due to the presence of two amino groups, which enhance its reactivity and potential for forming derivatives. This makes it a valuable compound for synthesizing a wide range of biologically active molecules .
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
4,8-diaminoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c11-6-3-1-2-5-7(12)4-8(10(14)15)13-9(5)6/h1-4H,11H2,(H2,12,13)(H,14,15) |
InChI Key |
JTWVIJPXQLXTLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=C(C=C2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















